molecular formula C12H13Cl2NO B3820497 8-chloro-2-methyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridine;hydrochloride

8-chloro-2-methyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridine;hydrochloride

Cat. No.: B3820497
M. Wt: 258.14 g/mol
InChI Key: FUHNPCSYWXCECA-UHFFFAOYSA-N
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Description

8-chloro-2-methyl-3,4-dihydro-1H-1benzofuro[3,2-c]pyridine;hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzofuro-pyridine core with a chlorine and methyl substituent. It is often used in scientific research due to its potential biological and pharmacological activities.

Properties

IUPAC Name

8-chloro-2-methyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO.ClH/c1-14-5-4-12-10(7-14)9-6-8(13)2-3-11(9)15-12;/h2-3,6H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHNPCSYWXCECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=C(O2)C=CC(=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-methyl-3,4-dihydro-1H-1benzofuro[3,2-c]pyridine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of a chlorinating agent to introduce the chlorine substituent, followed by cyclization to form the benzofuro-pyridine core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-methyl-3,4-dihydro-1H-1benzofuro[3,2-c]pyridine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuro-pyridine derivatives .

Scientific Research Applications

8-chloro-2-methyl-3,4-dihydro-1H-1benzofuro[3,2-c]pyridine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-chloro-2-methyl-3,4-dihydro-1H-1benzofuro[3,2-c]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3,4-dihydro-1H-1benzofuro[3,2-c]pyridine : Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
  • 8-chloro-3,4-dihydro-1H-1benzofuro[3,2-c]pyridine : Lacks the methyl substituent, which may influence its pharmacological properties.
  • 8-chloro-2-methyl-1H- 1benzofuro[3,2-c]pyridine : Lacks the dihydro component, which may alter its chemical stability and reactivity .

Uniqueness

The presence of both chlorine and methyl substituents in 8-chloro-2-methyl-3,4-dihydro-1H-1benzofuro[3,2-c]pyridine;hydrochloride contributes to its unique chemical and biological properties. These substituents may enhance its binding affinity to specific molecular targets, increase its chemical stability, and improve its pharmacokinetic profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-2-methyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridine;hydrochloride
Reactant of Route 2
Reactant of Route 2
8-chloro-2-methyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridine;hydrochloride

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